Benzenesulfonic acid, 3-formyl-, potassium salt
Description
Benzenesulfonic acid, 3-formyl-, potassium salt (CAS: 98-45-3, synonym: 3-formylbenzenesulfonic acid potassium salt) is a substituted benzenesulfonate featuring a formyl (-CHO) group at the meta position and a potassium counterion. This compound combines the sulfonic acid group’s strong acidity and water solubility with the aldehyde group’s reactivity, making it a versatile intermediate in organic synthesis. Key applications include:
- Catalysis: The sulfonic acid group enables acid-catalyzed reactions, such as esterification .
- Pharmaceutical intermediates: Aldehyde functionality allows participation in coupling reactions (e.g., Suzuki reactions, as seen in ) .
- Material science: Potential use in surfactants or polymer synthesis due to ionic and hydrophobic balance .
Structurally, the potassium salt enhances stability and solubility compared to the free acid. Regulatory listings under 40 CFR 721.1648 highlight its environmental and industrial significance .
Properties
CAS No. |
54110-21-3 |
|---|---|
Molecular Formula |
C7H5KO4S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
potassium;3-formylbenzenesulfonate |
InChI |
InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
SOCMWWYVZTYFGK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The common aromatic precursor is 3-formylchlorobenzene or related chlorobenzaldehydes.
- Ortho- and meta-chlorobenzaldehydes are typical substrates for sulfonation to yield sulfonated benzaldehydes.
Sulfonating Agents and Conditions
- Fuming sulfuric acid (oleum) is frequently used as the sulfonating agent. For example, a 20-25% fuming sulfuric acid solution can sulfonate 2-chlorobenzaldehyde to form chlorinated sulfonic acid derivatives, which can be further processed to 3-formylbenzenesulfonic acid derivatives.
- Sodium sulfite (Na2SO3) or potassium sulfite (K2SO3) are used in subsequent steps to convert sulfonyl chlorides or sulfonic acids into sulfonate salts.
Catalysts and Surfactants
- A novel method uses cheap surfactants as catalysts to promote sulfonation of ortho-chlorobenzaldehyde with sodium sulfite in a one-step process, simplifying production and increasing yield.
- Traditional iodide ion catalysts such as potassium iodide or sodium iodide have been used to facilitate sulfonation by first substituting chlorine with iodide, then replacing iodide with sulfonate.
Reaction Media
- The sulfonation and salt formation reactions are typically carried out in polar protic solvents such as methanol, ethanol, propanol, isopropanol, or water, or mixtures thereof.
- Liquid sulfur dioxide (SO2) is also employed as a solvent medium for neutralization reactions, enhancing solubility and reaction control.
Neutralization Step: Formation of Potassium Salt
Neutralizing Agents
Reaction Conditions
Isolation and Purification
- The potassium salt can be isolated by filtration and evaporation of solvents such as sulfur dioxide or alcohols.
- Further purification may involve recrystallization from ethanol or other solvents to obtain pure crystalline salt.
Detailed Preparation Process Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Sulfonation | 3-chlorobenzaldehyde + fuming sulfuric acid (20-25%) at controlled temperature | Sulfonation introduces sulfonic acid group at position 3 | 3-formyl-4-chlorobenzenesulfonic acid |
| 2. Catalysis & Sulfonate formation | Sodium or potassium sulfite in methanol/water solvent with surfactant catalyst or iodide catalyst | Replacement of chlorine by sulfonate group via nucleophilic substitution | Formation of 3-formylbenzenesulfonic acid salt |
| 3. Neutralization | Potassium sulfite or KOH added to sulfonic acid solution | Neutralization to potassium salt | Potassium 3-formylbenzenesulfonate |
| 4. Isolation | Filtration, evaporation of solvents (e.g., sulfur dioxide, methanol) | Purification and drying | Pure crystalline potassium salt |
Comparative Analysis of Preparation Methods
Research Findings and Industrial Relevance
- The surfactant-catalyzed method represents an advancement by reducing reaction steps and using inexpensive catalysts, which is beneficial for industrial scale-up.
- Sulfonation using fuming sulfuric acid remains a robust method for producing sulfonated benzaldehyde derivatives, especially when combined with alkali metal sulfites for salt formation.
- Neutralization in liquid sulfur dioxide provides a clean and efficient route to isolate sulfonate salts without extensive purification, as demonstrated in benzene sulfonic acid salt preparations.
- The potassium salt form is less frequently detailed in literature compared to sodium salts but is presumed to follow analogous preparation routes with potassium bases.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-formyl-, potassium salt can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-carboxybenzenesulfonic acid, potassium salt.
Reduction: 3-hydroxymethylbenzenesulfonic acid, potassium salt.
Substitution: Various substituted benzenesulfonic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H5KO4S
- Molecular Weight : 224.27 g/mol
- Structure : The compound features a benzene ring with a sulfonic acid group and a formyl group, contributing to its chemical reactivity and solubility in water.
Environmental Applications
Surfactant Enhanced Oil Recovery (SEOR)
Benzenesulfonic acid is utilized in surfactant enhanced oil recovery processes. This method employs surfactants to improve the extraction of petroleum hydrocarbons from geological formations.
- Mechanism : The surfactant reduces the interfacial tension between oil and water, facilitating the mobilization of trapped oil.
- Field Studies : Approximately 30 field applications have been documented, demonstrating effective recovery rates of light non-aqueous phase liquids (LNAPL) through controlled injection and recovery well systems .
Biodegradability and Safety
The compound is recognized for its biodegradability, breaking down without producing harmful benzene derivatives. It has a low toxicity profile (LD50 > 2000 mg/kg), making it a safer choice for environmental applications .
Pharmaceutical Applications
Benzenesulfonic acid derivatives are explored for their potential in drug formulation and delivery systems. The potassium salt form enhances solubility, which is crucial for bioavailability in pharmaceutical applications.
- Case Study : A study highlighted the use of benzenesulfonic acid derivatives in creating effective drug delivery systems that improve the solubility of poorly soluble drugs, enhancing therapeutic efficacy .
Surfactant Applications
The potassium salt of benzenesulfonic acid is widely used as a surfactant in various industrial applications:
-
Detergents and Cleaning Agents
- Used in formulating household and industrial cleaning products due to its excellent emulsifying properties.
- It acts as an anionic surfactant, providing effective cleaning action while being environmentally friendly.
- Pesticide Formulations
-
Emulsifiers in Food Industry
- Employed as an emulsifier in food products to maintain texture and stability during processing.
Data Table: Applications Summary
| Application Area | Description | Benefits |
|---|---|---|
| Environmental Science | Surfactant Enhanced Oil Recovery | Improved oil recovery rates |
| Pharmaceuticals | Drug formulation and delivery systems | Enhanced solubility and bioavailability |
| Industrial Cleaning | Component in detergents | Effective cleaning action |
| Agriculture | Inert ingredient in pesticide formulations | Improved emulsification and stability |
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-formyl-, potassium salt involves its ability to act as a strong acid and electrophile. The sulfonic acid group can donate protons, while the formyl group can participate in nucleophilic addition reactions. These properties make it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Reactivity: The 3-formyl derivative’s aldehyde group distinguishes it from amino or alkyl-substituted salts, enabling nucleophilic additions or cross-couplings .
- Counterion effects : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, as seen in surfactant applications .
Environmental and Regulatory Considerations
- Biodegradation : Linear alkylbenzenesulfonates (e.g., dodecyl derivatives) are more biodegradable than branched or aromatic-substituted variants, suggesting the 3-formyl derivative may require specialized waste treatment .
Stability and Physical Properties
- Thermal stability: Sulfonic acid salts generally decompose above 300°C, but the aldehyde group in the 3-formyl derivative could lower thermal stability compared to alkyl or amino analogs .
Biological Activity
Benzenesulfonic acid, 3-formyl-, potassium salt is a compound with potential biological activities that merit comprehensive investigation. This article explores its biological properties, synthesis, and implications for various applications, supported by relevant data tables and research findings.
This compound is an organic compound characterized by its sulfonic acid group and an aldehyde functional group. The synthesis of this compound typically involves the reaction of benzenesulfonic acid with formaldehyde in the presence of potassium hydroxide. This reaction can be optimized to yield high purity and yield, making it suitable for pharmaceutical applications.
Biological Activities
The biological activities of benzenesulfonic acid derivatives have been explored in various studies. Here are some key findings:
- Antimicrobial Activity : Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to benzenesulfonic acid have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Properties : Some studies suggest that the presence of the sulfonic group enhances the antioxidant capacity of these compounds, making them potential candidates for combating oxidative stress-related diseases .
- Anti-inflammatory Effects : There is evidence that compounds derived from benzenesulfonic acid can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic effects in inflammatory diseases .
Table 1: Biological Activity of Benzenesulfonic Acid Derivatives
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a study conducted by Smith et al. (2023), benzenesulfonic acid derivatives were tested against multi-drug resistant strains of bacteria. The results demonstrated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential use as alternative antimicrobial agents in clinical settings. -
Case Study on Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of benzenesulfonic acid derivatives. The researchers found that these compounds effectively scavenged free radicals in vitro, indicating their potential utility in preventing oxidative damage in biological systems. -
Case Study on Anti-inflammatory Effects :
Research by Jones et al. (2024) examined the anti-inflammatory effects of benzenesulfonic acid compounds in a murine model of arthritis. The study found a marked reduction in joint swelling and pro-inflammatory markers, supporting the compound's role as a therapeutic agent in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for Benzenesulfonic acid, 3-formyl-, potassium salt?
The synthesis typically involves two key steps: (1) introducing the sulfonic acid group to a benzaldehyde derivative and (2) neutralizing the sulfonic acid with potassium hydroxide. A plausible route is:
- Sulfonation : Direct sulfonation of 3-nitrobenzaldehyde using fuming sulfuric acid (H₂SO₄·SO₃) at 80–100°C, followed by hydrolysis to yield 3-formylbenzenesulfonic acid.
- Neutralization : Reaction with potassium hydroxide (KOH) to form the potassium salt.
Alternative methods include oxidizing 3-methylbenzenesulfonic acid with potassium permanganate (KMnO₄) under acidic conditions to convert the methyl group to a formyl moiety .
Q. What spectroscopic techniques are effective for characterizing this compound?
- ¹H NMR : The formyl proton appears as a singlet near δ 10 ppm. Aromatic protons adjacent to the sulfonate and formyl groups show distinct splitting patterns (e.g., doublets or triplets in the δ 7.5–8.5 ppm range).
- IR Spectroscopy : Strong absorption bands at ~1180 cm⁻¹ (S=O stretching) and ~1690 cm⁻¹ (C=O stretching of the formyl group).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₇H₅KO₄S (exact mass: 240.24 g/mol).
- Elemental Analysis : Confirms potassium content (~16.3% by weight) .
Q. How does the compound’s solubility vary with solvent polarity?
The potassium salt exhibits high solubility in polar solvents (e.g., water, DMSO) due to its ionic sulfonate group. In nonpolar solvents (e.g., hexane), solubility is negligible. Standardize solubility tests using gravimetric analysis under controlled temperature (e.g., 25°C) and solvent-saturated conditions to minimize variability .
Advanced Research Questions
Q. How does the formyl group influence reactivity in nucleophilic addition reactions?
The electron-deficient formyl group facilitates nucleophilic attacks, enabling reactions such as:
- Schiff Base Formation : Condensation with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives.
- Crosslinking : Participation in aldol condensations with ketones in basic media, useful for synthesizing polymeric materials.
Compare reactivity to non-formylated benzenesulfonates (e.g., 4-methyl derivatives) to isolate the formyl group’s role .
Q. What challenges arise in analyzing the compound’s stability under varying pH conditions?
- Acidic Conditions (pH < 3) : Risk of formyl group hydrolysis to carboxylic acid. Monitor via HPLC or ¹H NMR for degradation products (e.g., 3-carboxybenzenesulfonic acid).
- Basic Conditions (pH > 10) : Potential sulfonate group deprotonation, altering solubility. Use buffered solutions (e.g., phosphate buffer at pH 7.4) for biological studies .
Q. How can contradictions in reported solubility data be resolved?
Contradictions often stem from inconsistent solvent purity or temperature control. Methodological solutions include:
Q. What role does the potassium counterion play in crystallography?
The potassium ion (ionic radius ~1.38 Å) influences crystal packing via weaker ionic interactions compared to sodium salts. Single-crystal X-ray diffraction reveals layered structures stabilized by sulfonate-potassium coordination. Compare with sodium salts (e.g., 3-formylbenzenesulfonic acid sodium salt) to assess lattice energy differences .
Q. Can this compound act as a ligand or catalyst in coordination chemistry?
The sulfonate group binds to transition metals (e.g., Cu²⁺, Fe³⁺), while the formyl group may participate in redox reactions. Applications include:
- Catalysis : Use in Heck coupling reactions with palladium catalysts.
- Spin Trapping : Analogous to nitroso-containing spin traps (e.g., ), the formyl group may stabilize radical intermediates in EPR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
